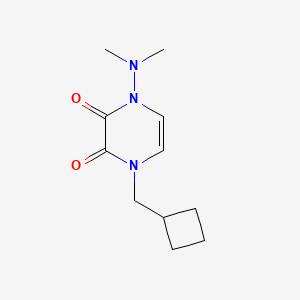
1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione, also known as CBMP, is a pyrazine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. CBMP has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for drug development. In
Wissenschaftliche Forschungsanwendungen
1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione has been found to have antiviral and antibacterial activity, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The exact mechanism of action of 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It also inhibits the activation of nuclear factor-kappaB (NF-kB), a transcription factor that plays a role in inflammation and cancer. 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemische Und Physiologische Effekte
1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and have neuroprotective effects. 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione has also been found to have antioxidant activity, which may contribute to its neuroprotective effects. Additionally, 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione has been shown to have antiviral and antibacterial activity, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione is that it is relatively easy to synthesize and purify, making it readily available for lab experiments. Additionally, 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione has been found to have low toxicity, making it a safer alternative to other drugs with similar therapeutic applications. However, one limitation of 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione research. One area of interest is the development of 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione as a treatment for neurodegenerative diseases. Another potential direction is the development of 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione as a new class of antibiotics to combat drug-resistant bacteria. Additionally, further research is needed to fully understand the mechanism of action of 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione and to identify potential drug targets.
Synthesemethoden
The synthesis of 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione involves the reaction of cyclobutanone with 4-(dimethylamino)pyrazine-2,3-dione in the presence of a base. The resulting product is then purified using column chromatography. The yield of 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Eigenschaften
IUPAC Name |
1-(cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-12(2)14-7-6-13(10(15)11(14)16)8-9-4-3-5-9/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXHOMOLDPMECW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C=CN(C(=O)C1=O)CC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(m-tolyl)methanone](/img/structure/B2878220.png)
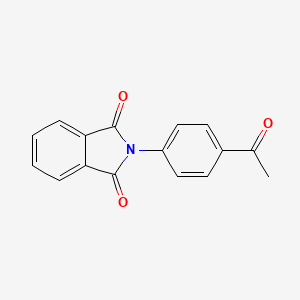
![N-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbothioyl}-4-(diethylamino)benzamide](/img/structure/B2878224.png)
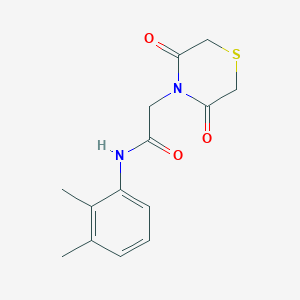
![ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2878229.png)
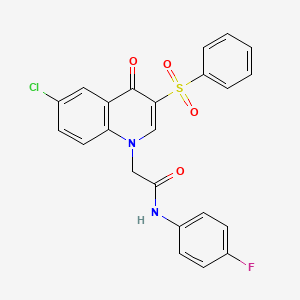
![7-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2878232.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2878233.png)
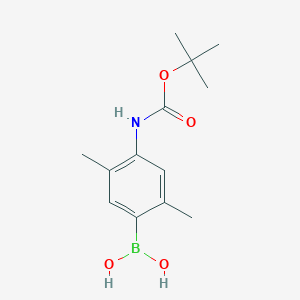
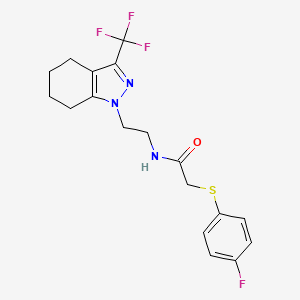
![3,5-dimethyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878236.png)
![Oxolan-3-yl-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2878237.png)
![N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2878239.png)
![N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2878240.png)